molecular formula C7H5F4N B047735 3-Amino-2-fluorobenzotrifluoride CAS No. 123973-25-1

3-Amino-2-fluorobenzotrifluoride

Cat. No. B047735
CAS RN: 123973-25-1
M. Wt: 179.11 g/mol
InChI Key: YKPDYPPZLUZONK-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H5F4N . It is also known by other names such as 2-Fluoro-3-(trifluoromethyl)aniline and Benzenamine, 2-fluoro-3-(trifluoromethyl)- .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-fluorobenzotrifluoride consists of a benzene ring with an amino group (NH2), a fluorine atom, and a trifluoromethyl group (CF3) attached to it . The InChI string representation of its structure is InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 .


Physical And Chemical Properties Analysis

3-Amino-2-fluorobenzotrifluoride has a molecular weight of 179.11 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are 179.03581181 g/mol . It has a topological polar surface area of 26 Ų .

Scientific Research Applications

Chemical Synthesis

3-Amino-2-fluorobenzotrifluoride: is primarily used in chemical synthesis as a building block for more complex molecules. Its unique structure, which includes both amino and fluorine groups, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Pharmacology

In pharmacology, 3-Amino-2-fluorobenzotrifluoride serves as a precursor in the development of drug compounds. Its incorporation into molecules can enhance their metabolic stability and improve their pharmacokinetic properties .

Material Science

The compound finds applications in material science, particularly in the development of fluorinated polymers and resins. These materials exhibit enhanced resistance to solvents, acids, and bases due to the presence of trifluoromethyl groups .

Analytical Chemistry

Analytical chemists utilize 3-Amino-2-fluorobenzotrifluoride in the calibration of analytical instruments. It can act as a standard for quantifying the presence of similar structures in complex mixtures .

Environmental Science

In environmental science, researchers explore the environmental fate of 3-Amino-2-fluorobenzotrifluoride . Understanding its breakdown and interaction with environmental factors is crucial for assessing its impact on ecosystems .

Biochemistry Research

3-Amino-2-fluorobenzotrifluoride: is used in biochemistry research to study protein interactions and enzyme kinetics. Its fluorine atoms can be used as probes in NMR spectroscopy to investigate molecular structures .

Organic Chemistry

Organic chemists employ 3-Amino-2-fluorobenzotrifluoride in the synthesis of heterocyclic compounds. Its reactivity with various reagents enables the construction of complex organic frameworks .

Industrial Uses

Industrially, 3-Amino-2-fluorobenzotrifluoride is involved in the production of high-performance materials used in aerospace, automotive, and electronics industries due to its thermal stability and chemical resistance .

Safety and Hazards

3-Amino-2-fluorobenzotrifluoride may cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to keep away from sources of ignition .

properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDYPPZLUZONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154171
Record name 3-Amino-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-fluorobenzotrifluoride

CAS RN

123973-25-1
Record name 3-Amino-2-fluorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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